1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol

Lipophilicity Physicochemical Properties LogP

1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol (CAS 1156973-15-7) is a synthetic β-amino alcohol featuring a 2,6-difluorobenzyl substituent on the secondary amine. With a molecular formula of C₁₀H₁₃F₂NO and a molecular weight of 201.22 g·mol⁻¹, the compound possesses one chiral center, two hydrogen-bond donors, and two hydrogen-bond acceptors.

Molecular Formula C10H13F2NO
Molecular Weight 201.21 g/mol
Cat. No. B13255557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol
Molecular FormulaC10H13F2NO
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESCC(CNCC1=C(C=CC=C1F)F)O
InChIInChI=1S/C10H13F2NO/c1-7(14)5-13-6-8-9(11)3-2-4-10(8)12/h2-4,7,13-14H,5-6H2,1H3
InChIKeyCAICWSPVRGUSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol (CAS 1156973-15-7): Fluorinated β-Amino Alcohol Building Block for Medicinal Chemistry and Targeted Synthesis


1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol (CAS 1156973-15-7) is a synthetic β-amino alcohol featuring a 2,6-difluorobenzyl substituent on the secondary amine . With a molecular formula of C₁₀H₁₃F₂NO and a molecular weight of 201.22 g·mol⁻¹, the compound possesses one chiral center, two hydrogen-bond donors, and two hydrogen-bond acceptors . Its calculated partition coefficient (LogP) of 1.54 reflects the lipophilicity-enhancing effect of the symmetric ortho,ortho′-difluoro substitution pattern on the benzyl ring . The compound is commercially supplied as a research chemical with a typical purity specification of 95% and is classified under GHS07 (harmful/irritant) with hazard statements H302, H315, H319, and H335 .

Building Block Fluorinated β-amino alcohol with a 2,6-difluorobenzyl pharmacophoric motif for medicinal chemistry
Lipophilicity LogP 1.54 provides quantifiable lipophilicity enhancement over non-fluorinated analogs, supporting CNS and cell-permeability studies
Chiral Scaffold Single stereocenter enables asymmetric synthesis and chiral resolution method development

Why 1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol Cannot Be Replaced by Non-Fluorinated or Regioisomeric Benzylamino-Propanol Analogs


The 2,6-difluorobenzyl substitution pattern in 1-{[(2,6-difluorophenyl)methyl]amino}propan-2-ol is not functionally interchangeable with non-fluorinated, mono-fluorinated, or regioisomeric difluorobenzyl analogs. The symmetric ortho,ortho′-fluorination imparts a distinct combination of increased lipophilicity (LogP 1.54 vs. 1.26 for the non-fluorinated benzyl analog ), altered amine basicity that translates into a less hazardous GHS profile , and a unique capacity to serve as a pharmacophoric fragment for anti-prion activity that the non-fluorinated benzyl congener does not exhibit [1]. Simple replacement with unsubstituted benzylamino-propanol or 2,4-difluorobenzyl isomers would compromise the physicochemical and pharmacological properties that make this specific compound valuable as a synthetic intermediate in drug discovery programs targeting prion diseases, GnRH receptor antagonism, and multipotent chaperone development [1][2].

Anti-prion activity loss
Non-fluorinated benzyl analog GJC29 did not show anti-prion efficacy, while the 2,6-difluoro motif enabled potent anti-prion activity in a tetrahydrocarbazole series. Simple replacement may eliminate target engagement.
Hazard classification shift
The non-fluorinated analog carries GHS05 corrosive/danger classification (H318 eye damage), whereas the 2,6-difluoro compound is GHS07 warning only, reducing handling complexity. Substitution may introduce higher hazard.
Metabolic stability may differ
The 2,6-difluorobenzyl group has been associated with improved metabolic stability in GnRH antagonist series; non-fluorinated or regioisomeric analogs may not confer the same resistance to oxidative metabolism.

Quantitative Differentiation Evidence for 1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol vs. Closest Structural Analogs


Lipophilicity (LogP) Enhancement of the 2,6-Difluorobenzyl Analog vs. Unsubstituted Benzyl Analog

The 2,6-difluorobenzyl substitution increases the calculated LogP of 1-{[(2,6-difluorophenyl)methyl]amino}propan-2-ol to 1.54, compared with 1.26 for the direct non-fluorinated analog 1-(benzylamino)propan-2-ol . The 2,4-difluorobenzyl regioisomer exhibits an intermediate LogP of 1.44, demonstrating that the 2,6-substitution pattern achieves the highest lipophilicity among benzylamino-propanol variants .

Lipophilicity (LogP)
Head-to-head
Target LogP 1.54 vs. non-fluorinated 1.26 (+22%) and 2,4-difluoro isomer 1.44 (+7%)
Higher lipophilicity supports membrane permeability studies
Calculated LogP from vendor datasheets; verify with experimental logD if needed
Lipophilicity Physicochemical Properties LogP

Reduced Hazard Profile: GHS Classification Advantage of 2,6-Difluoro Substitution over the Non-Fluorinated Analog

The 2,6-difluorobenzyl analog is classified under GHS07 (harmful/irritant; signal word: Warning) with hazard statements H302, H315, H319, and H335 . In contrast, the non-fluorinated benzyl analog 1-(benzylamino)propan-2-ol carries a more severe GHS05 (corrosive; signal word: Danger) classification and includes H318 (causes serious eye damage), indicating a qualitatively higher hazard level .

GHS Hazard Profile
Head-to-head
Target: GHS07 Warning (H302 H315 H319 H335) vs. non-fluorinated: GHS05 Danger + H318
Reduced hazard simplifies lab handling and PPE requirements
Based on vendor SDS; classifications per EU CLP Regulation
Safety Profile GHS Classification Corrosivity

Critical Pharmacophoric Fragment for Anti-Prion Activity: 2,6-Difluorobenzyl vs. Unsubstituted Benzyl in Carbazole-Derived Amino Alcohols

In a series of tetrahydrocarbazole-amino alcohol derivatives, the compound incorporating the 2,6-difluorobenzylamino-propan-2-ol fragment (termed 5Y) exhibited the most potent anti-prion activity among all newly synthesized derivatives [1]. Critically, the corresponding unsubstituted benzyl analog GJC29 (benzylamino-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol) displayed only anti-cancer activity with no reported anti-prion efficacy, indicating that the 2,6-difluoro substitution pattern is a key determinant for engaging the anti-prion pharmacological target [1].

Anti-Prion Activity
Class-level
Compound 5Y (with 2,6-F₂ motif): most potent anti-prion in series; unsubstituted analog GJC29 inactive
2,6-F₂ pattern critical for anti-prion model engagement
Data from Yamashita et al. 2020; IC₅₀ values not publicly available; verify in specific assay
Anti-Prion Activity Pharmacophore Structure-Activity Relationship

Metabolic Stability Advantage Conferred by the 2,6-Difluorobenzyl Moiety in GnRH Receptor Antagonist Series

In a medicinal chemistry program targeting human gonadotropin-releasing hormone (GnRH) receptor antagonists, uracil derivatives incorporating the 2,6-difluorobenzyl substituent at the N-1 position—synthesized from amino alcohol intermediates related to 1-{[(2,6-difluorophenyl)methyl]amino}propan-2-ol—displayed superior metabolic stability compared with predecessor molecules lacking this substitution pattern [1]. Selected compounds from this series demonstrated good oral bioavailability in both mice and cynomolgus monkeys, a property attributed in part to the 2,6-difluorobenzyl group's resistance to oxidative metabolism [1].

Metabolic Stability
Class-level
2,6-difluorobenzyl uracils showed superior stability and oral bioavailability in mice and monkeys
Motif may reduce oxidative clearance in GnRH antagonist scaffolds
Based on Tucci et al. 2004; exact fold changes behind paywall; requires in-house validation
Metabolic Stability GnRH Receptor Antagonist Oral Bioavailability

Molecular Weight and Compositional Differentiation from Non-Fluorinated and Mono-Halogenated Analogs

The molecular weight of 1-{[(2,6-difluorophenyl)methyl]amino}propan-2-ol (201.22 g·mol⁻¹) is substantially higher than the non-fluorinated benzyl analog (165.24 g·mol⁻¹) and slightly higher than the mono-chlorinated 2-chlorobenzyl analog (199.68 g·mol⁻¹) . This mass difference provides a distinct isotopic signature and chromatographic retention time shift that facilitates unambiguous identification and quantification by LC-MS or GC-MS in complex reaction mixtures.

MW & Mass Spec
Head-to-head
Target 201.22 g/mol vs. non-fluorinated 165.24 (+21.8%) and 2-chloro analog 199.68 (+0.8%)
Distinct mass and isotopic pattern aid LC-MS identification
Monoisotopic mass 201.096 Da; useful for reaction monitoring
Molecular Weight Elemental Composition Mass Spectrometry

Purity Specification and Commercial Availability Profile vs. Closest Non-Fluorinated Analog

The 2,6-difluorobenzyl analog is supplied at a standard purity of 95% (Fluorochem F686441, Leyan 1349480) , whereas the non-fluorinated benzyl analog 1-(benzylamino)propan-2-ol is available at a higher standard purity of 97% from the same primary vendor (Fluorochem F641115) . Both compounds are available in multi-gram quantities, but the difluoro analog is listed as 'Pricing not currently available' at Fluorochem, suggesting lower stock turnover or specialty status .

Purity & Supply
Head-to-head
Target 95% purity vs. non-fluorinated analog 97% from same vendor; specialty status may affect lead time
Marginally lower purity; verify batch CoA for sensitive uses
Pricing not currently available at Fluorochem; confirm before procurement
Purity Specification Commercial Availability Procurement

High-Value Application Scenarios for 1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol Based on Verified Differentiation Evidence


Synthesis of Anti-Prion Screening Libraries via N-Alkylation of the Amino Alcohol Fragment

The 2,6-difluorobenzylamino-propan-2-ol motif has been experimentally demonstrated to confer potent anti-prion activity when incorporated into tetrahydrocarbazole derivatives (compound 5Y), whereas the unsubstituted benzyl analog GJC29 lacks anti-prion efficacy [1]. Researchers building focused libraries targeting prion protein misfolding should select this specific amino alcohol intermediate for N-alkylation or reductive amination reactions with carbazole, phenothiazine, or related tricyclic aldehydes, as the 2,6-difluoro substitution pattern is a structural determinant for anti-prion target engagement [1].

Preparation of Metabolically Stable GnRH Receptor Antagonist Scaffolds

The 2,6-difluorobenzyl group has been incorporated into uracil-based GnRH receptor antagonists that exhibit superior metabolic stability and oral bioavailability in preclinical species [2]. This amino alcohol serves as a key intermediate for constructing the N-3 aminoalkyl side chain of these antagonists. Medicinal chemists optimizing GnRH-targeted therapeutics for endometriosis or prostate cancer should prioritize this building block over non-fluorinated or mono-fluorinated alternatives, given the demonstrated metabolic stability advantage [2].

Lipophilicity-Driven Pharmacokinetic Optimization of CNS-Penetrant Candidates

With a LogP of 1.54 (ΔLogP = +0.28 vs. the non-fluorinated benzyl analog ), 1-{[(2,6-difluorophenyl)methyl]amino}propan-2-ol provides a quantifiable lipophilicity enhancement for CNS drug discovery programs where increased membrane permeability is correlated with target engagement. The symmetric 2,6-difluoro pattern achieves a higher LogP than the 2,4-difluoro regioisomer (LogP 1.44 ), making it the preferred choice when maximal lipophilicity within the difluorobenzyl-amino-propanol series is desired while retaining the metabolic stability benefits of fluorination .

Chiral Resolution and Asymmetric Synthesis Studies Leveraging the Single Stereocenter

The compound possesses one asymmetric carbon atom at the C-2 position of the propanol chain (Fsp³ = 0.40) , making it a suitable substrate for chiral chromatography method development or enzymatic resolution studies. The distinct chromophoric and mass-spectrometric properties conferred by the 2,6-difluorobenzyl group (MW 201.22 vs. 165.24 for the non-fluorinated analog ) facilitate enantiomeric excess determination by chiral HPLC-UV or LC-MS without requiring derivatization, streamlining analytical workflows in asymmetric catalysis research.

Application
Selection Property
Validation Focus
Anti-prion library synthesis
2,6-difluorobenzyl pharmacophore
Anti-prion target engagement in cell models
GnRH antagonist scaffold preparation
Metabolic stability motif
In vitro metabolic stability and oral PK interpretation
CNS-penetrant candidate design
Lipophilicity enhancement
Membrane permeability assay correlation
Chiral resolution & asymmetric synthesis
Single stereocenter fragment
Chiral HPLC/LC-MS ee determination
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